molecular formula C13H8FIN2 B8771692 1-(4-fluorophenyl)-5-iodo-1H-indazole

1-(4-fluorophenyl)-5-iodo-1H-indazole

Cat. No.: B8771692
M. Wt: 338.12 g/mol
InChI Key: YCVHBKDPEORDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-5-iodo-1H-indazole is a fluorinated and iodinated indazole derivative characterized by a bicyclic aromatic system (indazole core) substituted with a fluorine atom at the para position of the phenyl ring and an iodine atom at the 5-position of the indazole moiety. Its molecular formula is C₁₃H₈FIN₂, with a molecular weight of 362.12 g/mol. The compound’s structure combines halogen atoms (F and I) known to influence electronic properties, lipophilicity, and binding interactions in medicinal chemistry .

Properties

Molecular Formula

C13H8FIN2

Molecular Weight

338.12 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-iodoindazole

InChI

InChI=1S/C13H8FIN2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16-17/h1-8H

InChI Key

YCVHBKDPEORDOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)I)C=N2)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Halogen Effects on Enzyme Inhibition (Chalcones)

Compound Substituents (Ring A/B) IC₅₀ (μM)
2j Br (4-A), I (5-A), F (4-B) 4.7
2h Cl (4-A), I (5-A), OCH₃ (4-B) 13.8
2n OCH₃ (4-A), I (5-A), F (4-B) 25.1
2p OCH₃ (4-A), I (5-A), OCH₃ (4-B) 70.8

Table 2. Structural Comparison of Halogenated Indazoles

Compound Halogens (Position) Molecular Weight Key Application
This compound F (4-phenyl), I (5-indazole) 362.12 Kinase inhibitor candidate
4-Chloro-5-fluoro-1H-indazole Cl (4), F (5) 170.57 Anticancer intermediate
6-Fluoro-1H-indazole F (6) 136.11 PET imaging probes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.